3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine

Catalog No.
S14687473
CAS No.
M.F
C9H11ClN2
M. Wt
182.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepin...

Product Name

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine

IUPAC Name

3-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

InChI

InChI=1S/C9H11ClN2/c10-9-4-8-5-11-3-1-2-7(8)6-12-9/h4,6,11H,1-3,5H2

InChI Key

AREMTQXWQWRHRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(C=C2CNC1)Cl

3-Chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that belongs to the class of pyridoazepines. This compound features a bicyclic structure that includes a pyridine ring fused to an azepine ring. The presence of a chlorine atom at the 3-position contributes to its unique chemical properties and potential biological activities. The molecular formula for this compound is C9H12ClN2C_9H_{12}ClN_2, and it has been studied for its interactions with dopamine receptors, particularly the D3 receptor subtype, which is implicated in various neuropsychiatric conditions.

The chemical reactivity of 3-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine can be characterized by several types of reactions:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The compound can be reduced to yield amines or other derivatives.
  • Cyclization Reactions: Under certain conditions, it may participate in cyclization reactions to form more complex structures.

These reactions are essential for synthesizing analogs and derivatives that may exhibit enhanced biological activity or improved pharmacological properties .

Research indicates that 3-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine acts as a ligand for dopamine receptors, particularly the D3 receptor. It has shown promise in modulating dopaminergic activity, which is crucial in treating conditions such as schizophrenia, depression, and addiction disorders. Studies have demonstrated its potential as a dopamine D3 antagonist or partial agonist . Furthermore, its ability to influence cAMP levels in neuronal cells highlights its role in neurotransmission and signal transduction pathways.

The synthesis of 3-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine typically involves multi-step organic reactions. Common methods include:

  • Cyclization of Precursors: Starting materials such as amino ketones can be cyclized under acidic or basic conditions to form the desired azepine structure.
  • Chlorination: Chlorination can be performed on specific positions of the bicyclic structure using chlorinating agents like thionyl chloride or phosphorus oxychloride.
  • Functional Group Modifications: Subsequent modifications may include alkylation or acylation to enhance pharmacological properties.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and therapeutic applications .

Due to its interaction with dopamine receptors, 3-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine has potential applications in:

  • Pharmaceutical Development: As a candidate for drugs targeting neuropsychiatric disorders such as schizophrenia and depression.
  • Research Tools: Serving as a tool compound in studies investigating dopamine receptor functions and signaling pathways.

The ongoing research into its pharmacological profiles could lead to novel therapeutic agents with improved efficacy and safety profiles .

Interaction studies involving 3-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine have focused on its binding affinity and selectivity towards dopamine receptors. These studies typically employ radiolabeled ligands and competitive binding assays to determine how effectively this compound interacts with D1-like and D2-like receptor subtypes. The findings suggest that it exhibits selective binding characteristics that could be beneficial for developing targeted therapies .

Several compounds share structural similarities with 3-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine. Here are some notable examples:

Compound NameStructureUnique Features
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepineStructureLacks chlorine; different receptor affinity
5H-Pyrido[2,3-b]azepineStructureNo tetrahydro group; varied biological activity
8-Chloro-2-methyl-5H-pyrido[4,3-b]azepineStructureContains methyl group; distinct pharmacological profile

Uniqueness: The presence of a chlorine atom at the 3-position distinguishes 3-chloro-6,7,8,9-tetrahydro-5H-pyrido[4,3-C]azepine from other similar compounds. This substitution affects its binding affinity and selectivity towards dopamine receptors compared to its analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.0610761 g/mol

Monoisotopic Mass

182.0610761 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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